molecular formula C15H14BrNO B13344282 N-(4-Bromobenzyl)-3-methylbenzamide

N-(4-Bromobenzyl)-3-methylbenzamide

Cat. No.: B13344282
M. Wt: 304.18 g/mol
InChI Key: HTAWXVXOQOGAQQ-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)-3-methylbenzamide is an organic compound that features a benzamide core substituted with a 4-bromobenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)-3-methylbenzamide typically involves the reaction of 4-bromobenzyl chloride with 3-methylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: 4-bromobenzylamine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Bromobenzyl)-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-3-methylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromobenzyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methyl group may contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Bromobenzyl)-3-methylbenzamide is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both bromobenzyl and methyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-3-methylbenzamide

InChI

InChI=1S/C15H14BrNO/c1-11-3-2-4-13(9-11)15(18)17-10-12-5-7-14(16)8-6-12/h2-9H,10H2,1H3,(H,17,18)

InChI Key

HTAWXVXOQOGAQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)Br

Origin of Product

United States

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